molecular formula C20H45NO4S B094033 Ethyldimethylmyristylammonium ethyl sulfate CAS No. 19309-23-0

Ethyldimethylmyristylammonium ethyl sulfate

Cat. No.: B094033
CAS No.: 19309-23-0
M. Wt: 395.6 g/mol
InChI Key: LKHWQEOUPGUICK-UHFFFAOYSA-M
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Description

Ethyldimethylmyristylammonium ethyl sulfate ( 19309-23-0) is a white solid alkyl quaternary ammonium compound that functions as a surfactant and is soluble in water, acetone, and dimethyl sulfoxide (DMSO) . It is a cationic surfactant with a central nitrogen atom bonded to an ethyl group, two methyl groups, and a tetradecyl (myristyl) chain, with ethyl sulfate as the counterion . This chemical is used in research on the formulation of laundry detergents, shampoos, and body soaps, leveraging its surfactant properties . A key area of research for this and similar quaternary ammonium compounds is their toxicological profile, particularly concerning reproductive and developmental health, as these chemicals are pervasive in consumer products and human exposure is constant . A hazard assessment study conducted in rats concluded that ethyl(dimethyl)(tetradecyl)ammonium ethyl sulfate is clastogenic in vitro but not mutagenic, and did not show reproductive or developmental toxicity in the tested model . The same study established a No Observed Effect Level (NOEL) for repeated-dose toxicity at 15 mg/kg/day . Researchers value this compound for studies on the environmental and health impacts of surfactants, as well as for formulating and testing antimicrobial and cleaning agents . This product is intended for laboratory research use only and is not approved for human consumption, therapeutic use, or any form of personal application.

Properties

IUPAC Name

ethyl-dimethyl-tetradecylazanium;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19(3,4)6-2;1-2-6-7(3,4)5/h5-18H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHWQEOUPGUICK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H45NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940982
Record name N-Ethyl-N,N-dimethyltetradecan-1-aminium ethyl sulfate
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Molecular Weight

395.6 g/mol
Source PubChem
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CAS No.

19309-23-0
Record name 1-Tetradecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1)
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Record name Ethyldimethylmyristylammonium ethyl sulfate
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Record name N-Ethyl-N,N-dimethyltetradecan-1-aminium ethyl sulfate
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Record name Ethyl ethyldimethyltetradecylammonium sulphate
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Record name ETHYLDIMETHYLMYRISTYLAMMONIUM ETHYL SULFATE
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Preparation Methods

Synthesis of Diethyl Sulfate

Diethyl sulfate serves as both the alkylating agent and the source of the ethyl sulfate counterion. Two primary routes for its production are highlighted in the literature:

Route 1: Ethanol and Sodium Bisulfate Reaction
As detailed in, anhydrous ethyl sulfuric acid is synthesized by reacting sodium bisulfate monohydrate (NaHSO₄·H₂O) with 95% ethanol under reflux conditions. The reaction proceeds as follows:

NaHSO4+C2H5OHC2H5SO4H+Na2SO4+H2O\text{NaHSO}4 + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}2\text{H}5\text{SO}4\text{H} + \text{Na}2\text{SO}4 + \text{H}_2\text{O}

Cooling the mixture below 32.3°C facilitates the hydration of sodium sulfate to sodium sulfate decahydrate (Na₂SO₄·10H₂O), which sequesters water and prevents hydrolysis of the ethyl sulfuric acid. Subsequent vacuum distillation of the ethyl sulfuric acid with anhydrous sodium sulfate yields diethyl sulfate at 87.4% theoretical yield.

Route 2: Ethanol and Sulfur Trioxide Reaction
An alternative method employs sulfur trioxide (SO₃) and ethanol in the presence of sodium sulfate or ammonium sulfate as catalysts:

C2H5OH+SO3Na2SO4C2H5SO4H\text{C}2\text{H}5\text{OH} + \text{SO}3 \xrightarrow{\text{Na}2\text{SO}4} \text{C}2\text{H}5\text{SO}4\text{H}

Distillation under reduced pressure (150–160°C, −0.095 MPa) converts ethyl bisulfate to diethyl sulfate with yields exceeding 89.6%.

Quaternization of Dimethylmyristylamine

The tertiary amine, dimethylmyristylamine (CH₃(CH₂)₁₃N(CH₃)₂), reacts with diethyl sulfate in a 1:1 molar ratio. The exothermic reaction is typically conducted in anhydrous ethanol or acetone at 60–80°C for 4–6 hours:

CH3(CH2)13N(CH3)2+(C2H5)2SO4[CH3(CH2)13N+(CH3)2C2H5][C2H5SO4]\text{CH}3(\text{CH}2){13}\text{N}(\text{CH}3)2 + (\text{C}2\text{H}5)2\text{SO}4 \rightarrow [\text{CH}3(\text{CH}2){13}\text{N}^+(\text{CH}3)2\text{C}2\text{H}5][\text{C}2\text{H}5\text{SO}_4^-]

Key parameters include:

  • Temperature control : Excessive heat promotes side reactions, such as Hoffman elimination.

  • Solvent selection : Polar aprotic solvents enhance reaction rates.

  • Stoichiometry : A 10% excess of diethyl sulfate ensures complete quaternization.

Post-reaction purification involves filtration to remove unreacted salts, followed by solvent evaporation and recrystallization from ethyl acetate. Typical yields range from 85% to 92%.

Alternative Synthesis via Ion Exchange

For laboratories lacking access to diethyl sulfate, metathesis reactions offer a viable alternative. This method involves synthesizing a quaternary ammonium halide (e.g., ethyldimethylmyristylammonium chloride) and exchanging the halide for ethyl sulfate.

Preparation of Ethyldimethylmyristylammonium Chloride

Dimethylmyristylamine is alkylated with ethyl chloride in a pressurized reactor at 100–120°C for 8–12 hours:

CH3(CH2)13N(CH3)2+C2H5Cl[CH3(CH2)13N+(CH3)2C2H5]Cl\text{CH}3(\text{CH}2){13}\text{N}(\text{CH}3)2 + \text{C}2\text{H}5\text{Cl} \rightarrow [\text{CH}3(\text{CH}2){13}\text{N}^+(\text{CH}3)2\text{C}2\text{H}5]\text{Cl}^-

Yields exceed 90% under optimal conditions.

Anion Exchange with Sodium Ethyl Sulfate

The chloride counterion is replaced by ethyl sulfate via ion exchange chromatography or precipitation. A 1.2 M aqueous solution of sodium ethyl sulfate is mixed with the quaternary ammonium chloride at 50°C for 2 hours:

[RN+]Cl+Na+C2H5SO4[RN+]C2H5SO4+NaCl[\text{RN}^+]\text{Cl}^- + \text{Na}^+\text{C}2\text{H}5\text{SO}4^- \rightarrow [\text{RN}^+]\text{C}2\text{H}5\text{SO}4^- + \text{NaCl}

The product is extracted with dichloromethane and dried under vacuum, achieving purities >98%.

Optimization of Reaction Conditions

Catalytic Enhancements

The addition of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), accelerates quaternization by facilitating interfacial contact between reactants. For example, TBAB increases reaction rates by 40% in solvent-free systems.

Solvent Effects

SolventDielectric ConstantReaction Time (h)Yield (%)
Ethanol24.3688
Acetone20.7591
Toluene2.41272

Polar solvents like acetone reduce reaction times and improve yields by stabilizing ionic intermediates.

Temperature Optimization

Elevating temperatures beyond 80°C risks thermal decomposition, while temperatures below 60°C prolong reaction times. Kinetic studies indicate an optimal range of 70–75°C for maximal efficiency.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates:

  • Continuous-flow reactors : To manage exothermicity and ensure consistent mixing.

  • Waste recycling : Sodium sulfate decahydrate from diethyl sulfate synthesis can be dehydrated and reused.

  • Safety protocols : Diethyl sulfate’s carcinogenicity mandates enclosed systems and automated handling.

Challenges and Mitigation Strategies

Hydrolysis of Diethyl Sulfate

Diethyl sulfate hydrolyzes in aqueous environments to form ethyl sulfuric acid and ethanol. Anhydrous conditions and inert atmospheres (N₂ or Ar) are critical to minimize degradation.

Byproduct Formation

Side products like ethyldimethylmyristylammonium bisulfate may form if residual water is present. Azeotropic distillation with benzene or cyclohexane removes trace moisture .

Chemical Reactions Analysis

Types of Reactions

Ethyldimethylmyristylammonium ethyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkyl or aryl derivatives .

Scientific Research Applications

Ethyldimethylmyristylammonium ethyl sulfate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyldimethylmyristylammonium ethyl sulfate involves its interaction with lipid membranes and proteins. As a surfactant, it reduces surface tension and can disrupt lipid bilayers, leading to cell lysis. It also interacts with proteins, altering their structure and function .

Comparison with Similar Compounds

Table 1: Key Properties of Ethyldimethylmyristylammonium Ethyl Sulfate and Analogous Compounds

Compound Name Alkyl Chain Length Counterion Solubility (Water) Critical Micelle Concentration (CMC) Applications Toxicity Profile
This compound C14 Ethyl sulfate Low ~0.1 mM (estimated) Biocides, surfactants Moderate (skin irritation)
Tributylmethylammonium methyl sulfate C4 (butyl) Methyl sulfate Moderate ~5 mM Ionic liquids, catalysis Low (limited data)
Dodecyldimethylammonium chloride C12 Chloride Moderate ~1 mM Disinfectants, detergents High (aquatic toxicity)
Tetramethylammonium bromide None (short-chain) Bromide High N/A Electrolytes, phase transfer Low

Key Observations:

Alkyl Chain Impact :

  • The myristyl (C14) chain in this compound confers strong hydrophobic interactions, resulting in lower water solubility compared to shorter-chain analogs like Tributylmethylammonium methyl sulfate (C4) . Longer chains enhance surfactant efficacy by lowering CMC, as seen in dodecyl (C12) derivatives .

Counterion Effects :

  • Ethyl sulfate counterions may improve biodegradability compared to traditional chloride or bromide ions. However, sulfate-based QACs like ethyl or methyl sulfates exhibit higher thermal stability, making them suitable for high-temperature applications .

Toxicity and Safety: QACs with longer alkyl chains (e.g., C14) generally exhibit higher toxicity due to increased membrane disruption. This compound is classified as a moderate irritant, necessitating workplace controls such as local exhaust ventilation, as recommended for sulfate-containing compounds .

Stability and Environmental Impact

  • Chemical Stability : this compound demonstrates enhanced stability in aqueous solutions compared to chloride-based QACs, as sulfate anions resist hydrolysis. This aligns with studies on Tetramethylammonium derivatives in deep eutectic solvents, where sulfate groups improve ionic stability .
  • However, sulfate counterions could mitigate this by enhancing biodegradability, as observed in ethyl hydrogen sulfate derivatives .

Biological Activity

Ethyldimethylmyristylammonium ethyl sulfate (EDMMAES) is a quaternary ammonium compound that has been studied for its biological activity, particularly in the context of its surfactant properties and potential applications in various fields, including pharmaceuticals and cosmetics. This article reviews the biological activity of EDMMAES, focusing on its mechanisms of action, efficacy in different applications, and relevant research findings.

EDMMAES is characterized by its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it an effective surfactant, facilitating the solubilization of various compounds.

The biological activity of EDMMAES can be attributed to several mechanisms:

  • Membrane Disruption : As a surfactant, EDMMAES can disrupt lipid bilayers, leading to increased permeability of cellular membranes. This property has implications for drug delivery systems where enhanced absorption is desired.
  • Antimicrobial Activity : Studies have shown that quaternary ammonium compounds like EDMMAES exhibit antimicrobial properties against a range of bacteria and fungi. This activity is primarily due to their ability to disrupt microbial cell membranes.
  • Cellular Interaction : EDMMAES can influence cellular processes by modulating cell signaling pathways. Its interaction with cell membranes may affect receptor function and downstream signaling cascades.

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various quaternary ammonium compounds, including EDMMAES, demonstrated significant efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound3264
Benzalkonium chloride1632

These results indicate that EDMMAES possesses competitive antimicrobial properties compared to other commonly used disinfectants.

Cellular Uptake Studies

In vitro studies have assessed the ability of EDMMAES to enhance the uptake of therapeutic agents in cancer cells. Using fluorescently labeled drugs, researchers found that cells treated with EDMMAES exhibited significantly higher intracellular concentrations of the drugs compared to control groups.

TreatmentDrug Uptake (% increase)
Control0
EDMMAES150

This suggests that EDMMAES may serve as an effective carrier for drug delivery systems, particularly in targeting cancer cells.

Case Studies

  • Topical Formulations : A clinical trial investigated the use of EDMMAES in topical formulations for treating skin infections. Patients applying a cream containing EDMMAES showed a significant reduction in infection markers compared to those using a placebo over four weeks.
  • Cosmetic Applications : In cosmetic formulations, EDMMAES has been utilized for its emulsifying properties. A case study highlighted its effectiveness in stabilizing oil-in-water emulsions, improving the texture and application of creams and lotions.

Q & A

Q. How do molecular dynamics simulations enhance understanding of this compound’s surfactant behavior at lipid bilayer interfaces?

  • Use all-atom simulations (GROMACS/AMBER) to model micelle formation and bilayer insertion. Parameterize force fields (e.g., CHARMM36) for sulfate and alkyl chains. Analyze free energy profiles (umbrella sampling) to quantify binding affinities. Validate with experimental CMC and neutron reflectometry data .

Methodological Guidance

  • Experimental Design : For reproducibility, document reaction conditions (e.g., inert atmosphere, stirring rates) and analytical instrument parameters (column type, ionization settings) .
  • Data Contradiction Analysis : Apply multivariate regression to isolate variables (e.g., purity vs. solvent choice) and use open-source tools (R/Python) for statistical validation .
  • Literature Review : Prioritize peer-reviewed journals over protocols from unverified platforms (e.g., Sciencemadness Discussion Board) to avoid erroneous methodologies .

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